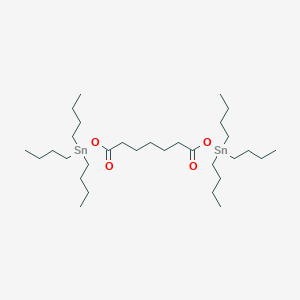
5,5,15,15-Tetrabutyl-7,13-dioxo-6,14-dioxa-5,15-distannanonadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,15,15-Tetrabutyl-7,13-dioxo-6,14-dioxa-5,15-distannanonadecane is a complex organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound is notable for its unique structure, which includes two tin atoms and multiple oxygen atoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 5,5,15,15-Tetrabutyl-7,13-dioxo-6,14-dioxa-5,15-distannanonadecane typically involves the reaction of organotin precursors with specific organic reagents under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Chemical Reactions Analysis
5,5,15,15-Tetrabutyl-7,13-dioxo-6,14-dioxa-5,15-distannanonadecane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5,5,15,15-Tetrabutyl-7,13-dioxo-6,14-dioxa-5,15-distannanonadecane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological molecules.
Industry: It is used in the production of certain polymers and as a stabilizer in the manufacturing of plastics.
Mechanism of Action
The mechanism of action of 5,5,15,15-Tetrabutyl-7,13-dioxo-6,14-dioxa-5,15-distannanonadecane involves its interaction with molecular targets such as enzymes and cellular receptors. The pathways involved may include the modulation of enzyme activity, alteration of cellular signaling pathways, and interaction with DNA or RNA. These interactions can lead to various biological effects, including changes in cellular metabolism and gene expression.
Comparison with Similar Compounds
5,5,15,15-Tetrabutyl-7,13-dioxo-6,14-dioxa-5,15-distannanonadecane can be compared with other similar organotin compounds, such as:
- 5,5,14,14-Tetrabutyl-7,12-dioxo-6,13-dioxa-5,14-distannaoctadecane
- 5,5,16,16-Tetrabutyl-7,14-dioxo-6,15-dioxa-5,16-distannaicosane
These compounds share similar structural features but differ in the length of their carbon chains and the positioning of their oxygen atoms. The uniqueness of this compound lies in its specific arrangement of atoms, which can lead to different chemical reactivity and biological activity.
Properties
CAS No. |
96971-54-9 |
|---|---|
Molecular Formula |
C31H64O4Sn2 |
Molecular Weight |
738.3 g/mol |
IUPAC Name |
bis(tributylstannyl) heptanedioate |
InChI |
InChI=1S/C7H12O4.6C4H9.2Sn/c8-6(9)4-2-1-3-5-7(10)11;6*1-3-4-2;;/h1-5H2,(H,8,9)(H,10,11);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2 |
InChI Key |
ILERIBDEUVEGNN-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)CCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















